molecular formula C18H21FO B1249557 (R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol CAS No. 6321-36-4

(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol

Cat. No. B1249557
CAS RN: 6321-36-4
M. Wt: 272.4 g/mol
InChI Key: IPXYROUXWHVCDA-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol is a stilbenoid.

Scientific Research Applications

Polymer Synthesis

  • Novel Copolymers: (R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol has been used in the synthesis of novel trisubstituted ethylenes, specifically phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates. These were copolymerized with styrene, resulting in copolymers with distinct compositions and structures, analyzed through various spectroscopic methods (Kharas et al., 2016).

Chemical Reactivity and Synthesis

  • Site-Selective Metalation Reactions: The compound has been studied for its reactivity in metalation reactions. Protected fluorophenols, including derivatives of (R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol, can undergo clean metalation and site-selective electrophilic substitution, providing insights into their reactivity and potential for synthetic applications (Marzi et al., 2001).

Phenolic Antioxidants

  • Inhibition of Enzymatic Activity: As a phenolic compound, (R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol may have properties similar to other phenolic antioxidants. For instance, bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, a phenolic compound, has been identified as a potent inhibitor of certain enzymes, suggesting potential research applications of similar phenolic compounds in biochemical studies (Sokolove et al., 1986).

Catalysis and Organic Synthesis

  • Cyclopentadienyl Titanium Derivatives: The structural and stereochemical aspects of group 4 metal chemistry involving phenolic compounds like (R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol have been studied. This research explores the reactivity of phenol-imine derivatives in creating monocyclopentadienyl phenoxido-amido monochloride complexes, hinting at possible catalytic applications (Turner et al., 2004).

Analytical Chemistry

  • Chromatographic Behavior: The behavior of ethyl, propyl, and butyl homologues of phenol on specific chromatographic layers provides insights into the chromatographic properties of related compounds, which can be essential for analytical chemistry applications (Graham & Daly, 1970).

properties

CAS RN

6321-36-4

Product Name

(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol

Molecular Formula

C18H21FO

Molecular Weight

272.4 g/mol

IUPAC Name

4-[(3S,4R)-4-(4-fluorophenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H21FO/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-18,20H,3-4H2,1-2H3/t17-,18+/m0/s1

InChI Key

IPXYROUXWHVCDA-ZWKOTPCHSA-N

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)F

SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)F

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)F

Other CAS RN

6321-36-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol
Reactant of Route 2
(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol
Reactant of Route 3
(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol
Reactant of Route 4
(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol
Reactant of Route 5
(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol
Reactant of Route 6
(R*,S*)-4-[1-Ethyl-2-(4-fluorophenyl)butyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.